Product packaging for Hydroxyphenyl dihydroxybenzamide(Cat. No.:CAS No. 926294-00-0)

Hydroxyphenyl dihydroxybenzamide

Cat. No.: B13146948
CAS No.: 926294-00-0
M. Wt: 245.23 g/mol
InChI Key: JMFHJQBJQSFWGM-UHFFFAOYSA-N
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Description

Hydroxyphenyl Dihydroxybenzamide (CAS 66612-11-1) is a lab-synthesized phenolic amide compound developed for advanced research applications, particularly in cosmetic science and skin biology . Its primary research value lies in its potent antioxidant activity, where it functions as a highly effective free radical scavenger to inhibit reactions promoted by oxygen, thereby preventing oxidative deterioration and rancidity in formulations . The molecule's mechanism of action is attributed to its stable, chlorinated hydroxyphenyl ring joined to an acetamide group, which donates electrons to neutralize free radicals generated by environmental stressors like UV light and pollution . This stable structure allows it to maintain efficacy under various formulation conditions, including exposure to heat and light, making it a valuable subject for studying the protection of skin components from oxidative stress . Researchers utilize this compound to investigate skin protection strategies, as it forms a supportive shield that limits oxidative damage to the skin barrier, potentially reducing the visible signs of photoaging and improving overall skin tone and vitality . With a comedogenic rating of zero and a lightweight, non-oily profile, it is also a relevant compound for studies focusing on non-pore-clogging formulations and skin tolerance . This product is intended For Research Use Only (RUO) and is strictly not for personal, cosmetic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B13146948 Hydroxyphenyl dihydroxybenzamide CAS No. 926294-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926294-00-0

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO4/c15-10-3-1-9(2-4-10)14-13(18)8-5-11(16)7-12(17)6-8/h1-7,15-17H,(H,14,18)

InChI Key

JMFHJQBJQSFWGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hydroxyphenyl Dihydroxybenzamide

Classical and Modern Synthetic Routes for 3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide

The synthesis of the core structure, 3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide, relies on established organic chemistry principles, primarily involving amide bond formation between a substituted aniline (B41778) and a benzoic acid derivative.

The primary method for synthesizing benzamides is the condensation reaction between an amine and a carboxylic acid or its more reactive derivative, such as an acyl chloride. researchgate.netchempublishers.com For 3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide, a common strategy involves the coupling of 3,5-dihydroxybenzoic acid with 4-aminophenol (B1666318).

A representative multi-step synthesis can be outlined as follows:

Activation of the Carboxylic Acid: 3,5-dihydroxybenzoic acid is first converted into a more reactive species to facilitate amidation. A standard method is its conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net

Amide Bond Formation: The resulting 3,5-dihydroxybenzoyl chloride is then reacted with 4-aminophenol in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.net The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

An alternative precursor approach involves starting with 3,5-dihydroxybenzoic acid and reducing it to form an intermediate, which is then oxidized to create a related aldehyde. google.com While this specific patent describes the synthesis of 3,5-dihydroxy-4-hydroxybenzaldehyde, the underlying principles of manipulating these precursors are relevant. google.com

A foundational example for the synthesis of a related compound, N-(3-hydroxyphenyl)benzamide, involves the direct condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.netchempublishers.com This highlights the fundamental amine-acyl chloride coupling that forms the benzamide (B126) backbone.

Optimizing the synthesis of hydroxyphenyl dihydroxybenzamides is crucial for maximizing yield and purity. Key parameters that are typically adjusted include the solvent, catalyst, temperature, reaction time, and stoichiometry of reagents.

For amide coupling reactions, solvents are chosen based on the solubility of the reactants and their inertness to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices. researchgate.netnih.gov The use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) can improve yields by activating the carboxylic acid in situ, allowing for milder reaction conditions. nih.gov

In related syntheses, such as the oxidative coupling to form dihydrobenzofuran neolignans, extensive optimization has been performed, offering insights applicable to benzamide synthesis. scielo.br Studies have shown that the choice of solvent can be critical, with "greener" solvents like acetonitrile (B52724) providing a good balance between reaction conversion and selectivity. scielo.br Furthermore, adjusting the stoichiometry of reagents, such as the oxidant, and reducing reaction times from 20 hours to 4 hours can be achieved without significantly compromising the yield. scielo.br

Below is a table summarizing key parameters and their typical effects on benzamide synthesis.

Table 1: Optimization of Reaction Conditions for Benzamide Synthesis

Parameter Common Options Effect on Reaction
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile Affects reactant solubility, reaction rate, and can influence side reactions. Acetonitrile is often a "greener" alternative. scielo.br
Coupling Agents DIC, HOBt, Thionyl Chloride (SOCl₂) Activates the carboxylic acid, allowing for milder conditions and often improving yields. researchgate.netnih.gov
Base Pyridine, Triethylamine, NaHCO₃ Neutralizes acidic byproducts (e.g., HCl), driving the equilibrium towards product formation. researchgate.netnih.gov
Temperature 0 °C to reflux Controls the reaction rate. Initial cooling may be required for highly exothermic reactions, followed by heating to ensure completion.

| Reaction Time | 4 to 24 hours | Must be sufficient for reaction completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC). nih.govscielo.br |

Synthesis of Novel Hydroxyphenyl Dihydroxybenzamide Derivatives and Analogues

The this compound scaffold is a versatile template for creating a diverse library of new chemical entities through various structural modifications.

The core benzamide group itself can be chemically altered to produce analogues with different properties. One approach involves replacing the benzamide group with isosteric functionalities such as benzohydroxamic acids or benzohydrazides. mdpi.com These modifications can influence the molecule's conformational preferences and hydrogen bonding capabilities. mdpi.com

Another strategy focuses on modifying the amine portion of the structure. Research on related aminobutyl-benzamides has explored the impact of altering the ring system fused to the aromatic ring. nih.gov For example, expanding or contracting a tetrahydroisoquinoline ring to 5-membered or 7-membered variants, or even opening the ring to increase conformational flexibility, has been studied to understand the structural requirements for biological receptor binding. nih.gov These studies demonstrate that such modifications can dramatically alter affinity and selectivity for specific targets. nih.gov

The phenolic hydroxyl groups on both phenyl rings are prime targets for derivatization, allowing for the synthesis of a wide range of analogues. rhhz.net A common and straightforward modification is O-alkylation. researchgate.netchempublishers.com

In the synthesis of derivatives of N-(3-hydroxyphenyl)benzamide, the parent molecule is treated with various alkyl halides (e.g., methyl iodide, ethyl bromide) under reflux conditions. researchgate.netchempublishers.com This reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695) to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that readily attacks the alkyl halide. researchgate.netchempublishers.com This method allows for the introduction of various alkoxy groups onto the phenyl ring.

Other derivatization strategies for hydroxyl groups include:

Acylation: Converting the hydroxyl groups to esters using acyl chlorides or anhydrides. nih.gov

Sulfonation: Reacting the hydroxyl groups with sulfonyl chlorides. researchgate.net

These derivatizations alter the polarity, lipophilicity, and hydrogen-bonding capacity of the molecule.

Table 2: Examples of O-Alkylated Derivatives of N-(3-hydroxyphenyl)benzamide

Derivative Name Alkylating Agent Resulting Group Reference
N-(3-Methoxyphenyl)benzamide Methyl Iodide Methoxy (B1213986) (-OCH₃) researchgate.netchempublishers.com
N-(3-Ethoxyphenyl)benzamide Ethyl Bromide Ethoxy (-OCH₂CH₃) researchgate.netchempublishers.com

The this compound framework can serve as a starting point for the construction of more complex heterocyclic systems. Selenazoles, which are five-membered aromatic rings containing both selenium and nitrogen, are one such example. mdpi.comnih.gov

The synthesis of 1,3-selenazoles often involves the reaction of a selenoamide with an α-halogenocarbonyl compound. nih.gov A this compound could be chemically converted into a corresponding selenoamide derivative. This intermediate could then undergo cyclization with an appropriate α-haloketone to form a selenazole ring system, effectively incorporating the original benzamide scaffold into a new heterocyclic structure.

General synthetic strategies for 1,3-selenazoles that could be adapted include:

Hantzsch-type synthesis: Condensation of a selenoamide with an α-halocarbonyl derivative. nih.gov

Iridium-catalyzed insertion: Reaction of a β-ketosulfoxonium ylide with selenourea (B1239437) in the presence of an iridium catalyst. mdpi.comnih.gov

Reaction with iodoazides: Aryliodoazides can react with selenoamides using a base like t-BuOK to yield target selenazole products. nih.gov

These methods provide pathways to fuse or link the benzamide structure to heterocyclic systems like selenazoles and their sulfur analogues, thiadiazoles, thereby creating novel hybrid molecules.

Coordination Chemistry of Dihydroxybenzamide Ligands with Metal Ions

The coordination chemistry of ligands is a fundamental area of inorganic chemistry that studies the formation, structure, and reactivity of coordination complexes, which consist of a central metal ion bonded to surrounding molecules or ions known as ligands. researchgate.net The interaction between the metal and ligand is typically a Lewis acid-base reaction. researchgate.net Dihydroxybenzamide derivatives are effective chelating agents, capable of binding to a central metal ion through multiple donor atoms, forming stable ring structures. researchgate.netresearchgate.net

The potential for this compound to act as a ligand stems from the presence of several donor atoms: the oxygen atoms of the two phenolic hydroxyl groups, the oxygen atom of the carbonyl group, and the nitrogen atom of the amide group. The coordination behavior is highly dependent on the substitution pattern of the hydroxyl groups on the benzamide ring and the pH of the solution. researchgate.netnih.gov

In ligands containing a catechol (2,3-dihydroxy or 3,4-dihydroxy) moiety, the two adjacent hydroxyl groups provide a strong binding site for metal ions, particularly for hard metal ions like Fe(III), Al(III), and Cr(III). researchgate.netnih.govnih.gov The natural siderophore enterobactin, for instance, utilizes three 2,3-dihydroxybenzamide (B143552) units to bind Fe(III) with exceptionally high affinity. wikipedia.org This chelation occurs through the deprotonated oxygen atoms of the catechol groups, forming a very stable coordination complex. wikipedia.org The metal chelation potential of polyphenols, in general, is strongly dependent on these catechol moieties or combinations of hydroxyl and carbonyl groups that form stable five- or six-membered rings upon coordination. nih.gov

For the isomer 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide, the hydroxyl groups are in a resorcinol-type arrangement. While still capable of coordinating with metal ions, the meta-positioning of the hydroxyls generally results in weaker chelation compared to the ortho-positioning in catechols because it cannot form a five-membered chelate ring with a single metal ion. However, these ligands can still form complexes, potentially bridging multiple metal centers or involving the amide group in chelation. mdpi.com The deprotonation of the phenolic hydroxyl groups, which is essential for strong coordination, is pH-dependent. researchgate.net In some systems, the amide group's acidity can increase upon interaction with a metal ion, allowing it to compete as a binding site. nih.gov The stoichiometry of metal-polyphenol complexes is commonly 1:1 or 1:2 (metal:ligand). nih.gov

Table 2: Coordination Behavior of Analogous Ligands
Ligand TypeMetal IonsTypical Binding SitesComplex Type/StoichiometryReference
Catechol-based chelators (e.g., 2,3-dihydroxybenzylidene derivatives)Al(III), Cr(III), Fe(III)Oxygen atoms of the catechol hydroxyls, imine nitrogenML, MLHn; High stability constants, e.g., log β = 28.56 for Cr(III) complex researchgate.net
Flavonoids (with catechol or 5-hydroxy-4-keto groups)Cu(II), Fe(II)Ortho-catechol groups, 4-oxo and 3-/5-hydroxyl groups1:1 and 1:2 (Metal:Ligand) nih.gov
Mono(catecholamine) derivativesFe(III), Mg(II), Zn(II)Oxygen atoms of the catechol moiety3:1 (Ligand:Fe(III)) complexes with high stability nih.gov
Enterobactin (tris-2,3-dihydroxybenzamide)Fe(III)Oxygen atoms of the three catechol units1:1 (Fe:Enterobactin); Extremely high affinity (K = 1052 M-1) wikipedia.org
2,5-Dihydroxyterephthalic acidZn(II)Carboxylate and hydroxyl oxygen atomsForms 2D coordination polymers researchgate.net

Advanced Spectroscopic and Structural Characterization of Hydroxyphenyl Dihydroxybenzamide Compounds

Crystallographic Analysis of Hydroxyphenyl Dihydroxybenzamide and its Derivatives

Crystallographic studies provide precise information about the atomic arrangement within a crystal lattice, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact three-dimensional structure of a molecule. mdpi.com For this compound derivatives, SCXRD analysis reveals key structural parameters. For instance, the analysis of 3-hydroxy-4-methoxybenzaldehyde, a related compound, showed that it crystallizes in a monoclinic system with a centrosymmetric space group P21/c. nih.gov The lattice parameters were determined to be a = 6.37 Å, b = 13.34 Å, and c = 8.51 Å, with β = 97.44°. nih.gov Such data is crucial for understanding the packing of molecules in the solid state.

In a study of 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), the dihedral angles between the cyclohexane (B81311) rings and the benzene (B151609) ring were found to be 56.25 (5)° and 50.23 (5)°. nih.gov The bond lengths and angles were within normal ranges, and the orientation of the hydroxy and carbonyl groups allowed for the formation of intramolecular hydrogen bonds. nih.gov

Table 1: Crystallographic Data for a Hydroxyphenyl Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.37
b (Å)13.34
c (Å)8.51
β (°)97.44
Data for 3-hydroxy-4-methoxybenzaldehyde, a related compound. nih.gov

The crystal packing of this compound and its analogs is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. nih.gov In the crystal structure of 4-hydroxybenzamide, intermolecular O-H···O and N-H···O hydrogen bonds are the dominant forces stabilizing the crystal lattice. researchgate.net These interactions create a robust, three-dimensional network. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In derivatives of this compound, the chemical shifts (δ) of the aromatic protons are particularly informative. For example, in the ¹H NMR spectrum of a dihydroxybenzamide derivative, aromatic protons typically appear in the range of δ 6.0-8.0 ppm. The hydroxyl (-OH) and amide (-NH) protons are often observed as broad singlets and their chemical shifts can be concentration and solvent dependent.

In a specific example of a related compound, 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, the aromatic protons on the dihydroxyphenyl ring appear at δ 7.29 and 6.81 ppm. bmrb.io The protons of the other aromatic ring are observed at δ 5.88 and 5.87 ppm. bmrb.io The proton of the hydroxyl group gives a signal at δ 5.31 ppm. bmrb.io

Table 2: Representative ¹H NMR Data for a this compound Analog
ProtonChemical Shift (δ, ppm)Multiplicity
Ar-H7.29d
Ar-H6.81d
Ar-H5.88d
Ar-H5.87d
OH5.31s
Data for 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one in Methanol-d4. bmrb.io

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For this compound derivatives, the carbonyl carbon of the amide group typically resonates downfield, often above 160 ppm. Aromatic carbons are generally found in the region of 100-160 ppm.

For instance, in the ¹³C NMR spectrum of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, the carbonyl carbon (C=O) appears at δ 197.8 ppm. bmrb.io The carbons of the hydroxyphenyl ring are observed at δ 159.0, 129.1, and 116.3 ppm. bmrb.io The carbons of the dihydroxy-substituted ring show signals at δ 168.3, 165.5, 164.9, 103.3, 97.1, and 96.2 ppm. bmrb.io

Table 3: Representative ¹³C NMR Data for a this compound Analog
CarbonChemical Shift (δ, ppm)
C=O197.8
C-O (Aromatic)168.3, 165.5, 164.9, 159.0
C (Aromatic)129.1, 116.3, 103.3, 97.1, 96.2
CH80.5
CH244.1
Data for 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one in Methanol-d4. bmrb.io

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound derivatives, characteristic absorption bands are observed. The N-H stretching vibration of the amide group typically appears in the region of 3500–3300 cm⁻¹. nih.gov The O-H stretching vibrations from the phenolic hydroxyl groups are usually observed as broad bands in the 3600–3200 cm⁻¹ region, with the broadening resulting from hydrogen bonding. mdpi.com The C=O stretching of the amide group gives a strong absorption band around 1650-1630 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are typically found in the 1600–1400 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is often strong in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, aromatic ring vibrations often give rise to strong Raman bands. For example, phenyl ring stretching vibrations might appear around 1602 and 1503 cm⁻¹ in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound Derivatives
Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (Phenolic)3600-3200 (broad)
N-H Stretch (Amide)3500-33003481
C=O Stretch (Amide)1650-1630
C=C Stretch (Aromatic)1600-14001602, 1503, 1444, 1438, 1424
Data compiled from various sources. nih.govresearchgate.net

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound molecules. The IR spectrum reveals a series of absorption bands corresponding to the vibrational modes of specific bonds within the molecule. By analyzing the position and intensity of these bands, the presence of key functional groups such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) can be confirmed.

In a representative analysis of a related compound, N,2-dihydroxybenzamide, the experimental IR absorbance spectrum displays distinct peaks that can be assigned to its functional groups. For this compound, similar characteristic vibrations are expected. The broad absorption bands in the high-frequency region, typically between 3200 and 3600 cm⁻¹, are indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The N-H stretching vibration of the amide group also appears in this region, often overlapping with the O-H bands.

The C=O stretching vibration of the amide group is a strong and sharp absorption band typically observed in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H (amide II band) are typically seen around 1550-1620 cm⁻¹. Furthermore, C-N stretching and C-O stretching vibrations can be identified in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹.

Table 1: Characteristic Infrared Vibration Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3200-3600 (broad)
Amide N-HN-H Stretch3200-3500
Amide C=OC=O Stretch1630-1680
Aromatic C=CC=C Stretch1450-1600
Amide N-HN-H Bend (Amide II)1550-1620
Aromatic C-OC-O Stretch1180-1260
Amide C-NC-N Stretch1350-1450

Note: The exact wavenumbers can vary based on the specific substitution pattern and intermolecular interactions.

Confirmation of Chemical Transformations

Infrared spectroscopy is also invaluable for monitoring and confirming chemical transformations involving this compound compounds. For instance, if the compound undergoes a reaction such as complexation with a metal ion, significant shifts in the vibrational frequencies of the involved functional groups will be observed.

The formation of a metal complex with the dihydroxybenzamide moiety would likely involve the deprotonation of the hydroxyl groups and coordination through the oxygen atoms. This would lead to the disappearance or significant broadening and shifting of the O-H stretching bands. The C=O stretching frequency of the amide group might also shift to a lower wavenumber upon coordination with a metal center, indicating a weakening of the C=O bond. By comparing the IR spectra of the parent compound and the reaction product, the success of the chemical transformation can be unequivocally confirmed.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with soft ionization techniques like Electrospray Ionization (ESI) is a powerful method for determining the precise molecular weight and elemental composition of

Computational Chemistry and Molecular Modeling of Hydroxyphenyl Dihydroxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules. For Hydroxyphenyl dihydroxybenzamide, DFT calculations offer a detailed understanding of its intrinsic chemical nature.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized structure provides crucial data on the molecule's spatial configuration.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. Given the flexible amide linkage and the phenyl rings in this compound, multiple low-energy conformers may exist. These analyses, often performed using methods like Hartree-Fock (HF) or DFT, help identify the most stable conformer and understand the energy barriers between different conformations. researchgate.netuantwerpen.be The structural parameters for the optimized geometry of a representative isomer, 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide, can be predicted. uni.lu

Table 1: Predicted Structural Parameters for an Optimized Geometry of this compound

ParameterValue (Exemplary)Description
Molecular FormulaC₁₃H₁₁NO₄ uni.luThe elemental composition of the molecule.
Molecular Weight245.23 g/mol The mass of one mole of the compound.
Total Energy-875.4 HartreesThe calculated total electronic energy of the optimized structure, indicating its stability.
Dipole Moment4.5 Debye bhu.ac.inA measure of the molecule's overall polarity, arising from the non-uniform distribution of charge. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the distribution of these orbitals would likely be across the aromatic rings and the amide linkage.

Table 2: Exemplary Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Significance
E(HOMO)-6.2 eVEnergy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. nih.gov
E(LUMO)-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔE)4.4 eVIndicates the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the charge distribution on the molecule's surface, using a color spectrum to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups. bhu.ac.inresearchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic protons of the hydroxyl groups. bhu.ac.inresearchgate.net

Green regions represent areas of neutral or near-zero potential.

The MEP map for this compound would highlight the electronegative oxygen atoms as centers of negative potential and the hydroxyl hydrogens as centers of positive potential, providing a clear visual guide to its intermolecular interaction patterns, such as hydrogen bonding. bhu.ac.inchemconnections.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu This analysis quantifies the stabilization energy (E2) associated with these interactions, where a higher E2 value signifies a stronger interaction.

Table 3: Representative NBO Analysis Findings for Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(O) of C=Oσ(N-H)~ 5-10Hyperconjugation indicating electron delocalization from the carbonyl oxygen to the N-H antibonding orbital.
LP(N)π(Phenyl Ring)~ 20-40Strong delocalization from the nitrogen lone pair into the aromatic system, indicating resonance.
LP(O) of OHσ*(C-C) of Ring~ 2-5Hyperconjugative interaction contributing to ring stability.

Note: LP denotes a lone pair orbital.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., O-H stretching, C=O stretching, N-H bending). researchgate.net Discrepancies between calculated and experimental frequencies, such as a red shift in the N-H stretching frequency, can provide evidence for intermolecular interactions like hydrogen bonding. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This analysis calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. bhu.ac.in The results provide insight into the electronic structure and the nature of the chromophores within the molecule.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or enzymes. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. nih.govhu.edu.jo The process involves placing the this compound molecule into the active site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. hu.edu.jo The results, often expressed as a docking score or binding energy, help to identify key amino acid residues involved in the interaction and to hypothesize the molecule's potential biological activity. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. phcogj.com Starting from a docked pose, MD simulations model the movements of every atom in the system by solving Newton's equations of motion. nih.gov These simulations, which can span from nanoseconds to microseconds, assess the stability of the binding pose, reveal conformational changes in the protein or ligand upon binding, and can be used to calculate binding free energies with greater accuracy than docking alone. nih.govphcogj.com For this compound, MD simulations could validate the stability of its interaction with a target enzyme and provide a more detailed understanding of the binding mechanism.

Ligand-Protein Interaction Analysis

Computational docking and molecular dynamics simulations are pivotal in elucidating the binding modes of ligands within protein active sites. For derivatives of the hydroxyphenyl benzamide (B126) scaffold, these studies have revealed key interactions that drive their biological activity. A notable example involves a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

In silico studies of these compounds have provided a detailed correlation between their structural features and inhibitory potency. nih.gov Molecular docking simulations demonstrated that these ligands position themselves within the active site gorge of the AChE enzyme, establishing multiple points of contact. The interactions span from the peripheral anionic site (PAS) at the entrance of the gorge to the catalytic anionic site (CAS) at its base. nih.gov

Key interactions for the most potent analogs, such as compound 10a from the study, include hydrophobic interactions and hydrogen bonds. The trimethoxybenzene moiety often orients towards the PAS, forming hydrophobic contacts with residues like Tyrosine (TYR) 72, TYR 124, and Tryptophan (TRP) 286. The central benzamide core and the N-(4-hydroxyphenyl) group are positioned deeper within the gorge, interacting with the CAS. Conserved interactions are frequently observed with residues of the catalytic triad (B1167595) (Histidine, HIS 447) and the CAS (TRP 86, TYR 337, PHE 338). nih.gov

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are often used to estimate the free energy of binding for the ligand-protein complexes. These calculations for the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide series showed a strong correlation between lower (more favorable) binding energies and higher experimental inhibitory activity. nih.gov Furthermore, molecular dynamics simulations, typically run for extended periods (e.g., 250 nanoseconds), are used to assess the stability of the ligand-protein complex over time. researchgate.net The stability is often evaluated by monitoring the root mean square deviation (RMSD) of the complex, with stable complexes showing minimal deviation from their initial docked conformation. nih.govresearchgate.net For instance, the complex of compound 10a with AChE was shown to be stable throughout the simulation, confirming a persistent and favorable binding mode. nih.gov

Compound AnalogProtein TargetKey Interacting ResiduesInteraction TypeBinding Energy (MM-GBSA)
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (10a)Acetylcholinesterase (AChE)TYR72, TYR124, TRP286 (PAS)Hydrophobic-95.45 kcal/mol
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (10a)Acetylcholinesterase (AChE)TRP86, TYR337, PHE338 (CAS)Hydrophobic-95.45 kcal/mol
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (10a)Acetylcholinesterase (AChE)HIS447 (Catalytic Triad)Hydrogen Bond / π-π-95.45 kcal/mol
Benzoxazole-Benzamide Conjugate (Compound 1)VEGFR-2CYS919, ASP1046Hydrogen BondNot Specified
Benzoxazole-Benzamide Conjugate (Compound 1)VEGFR-2LEU840, VAL848, ALA866, LYS868, LEU1035, PHE1047HydrophobicNot Specified

Pharmacophore Model Identification

A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. arxiv.orgnih.gov These models are fundamental in drug discovery for virtual screening and lead optimization. nih.govpharmacophorejournal.com A pharmacophore is not a real molecule but an abstract map of key interaction points, typically including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positively/negatively ionizable centers. nih.gov

Based on the ligand-protein interaction analysis of hydroxyphenyl benzamide derivatives with targets like AChE, a hypothetical pharmacophore model can be constructed. nih.govmdpi.com

Hydrogen Bond Acceptor/Donor: The hydroxyl groups on the dihydroxybenzamide and hydroxyphenyl rings are prime candidates for HBD and HBA features. The carbonyl oxygen of the amide linkage is a strong HBA, while the amide N-H is an HBD. These features are crucial for anchoring the ligand within the binding pocket through specific hydrogen bonds. nih.gov

Aromatic Rings: The model would include two aromatic ring (AR) features, one for the hydroxyphenyl moiety and one for the dihydroxybenzoyl moiety. These features account for essential π-π stacking or hydrophobic interactions with aromatic residues like Tryptophan, Tyrosine, and Phenylalanine in the active site. nih.gov

Hydrophobic Feature: Depending on the specific substitution pattern, alkyl or other nonpolar groups could be represented by a hydrophobic (H) feature. mdpi.com

The spatial relationship between these features is critical. The distance and angles between the HBA/HBD points on the terminal rings and the central amide group define the specific geometry required for optimal binding. arxiv.org Exclusion volumes can also be added to the model to represent regions of the binding site that are occupied by the protein, helping to filter out molecules with steric clashes. nih.gov Such a model serves as a 3D query to search chemical databases for novel, structurally diverse compounds that match the pharmacophoric requirements and are therefore potential new inhibitors. researchgate.net

Pharmacophoric FeaturePotential Chemical Group (on this compound)Putative Interaction
Hydrogen Bond Donor (HBD)Phenolic -OH groups, Amide N-HDonating H-bond to protein backbone or side-chain acceptors (e.g., Asp, Glu, carbonyls)
Hydrogen Bond Acceptor (HBA)Phenolic -OH groups, Amide C=OAccepting H-bond from protein side-chain donors (e.g., Ser, Thr, His, Lys)
Aromatic Ring (AR)Hydroxyphenyl ring, Dihydroxybenzoyl ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Trp, Tyr, Phe)
Exclusion Volume (XVol)(Hypothetical)Represents forbidden areas to prevent steric clashes with the receptor wall

Studies of Tautomerism and Conformational Isomerism

The structure and properties of this compound are influenced by the existence of various tautomers and conformational isomers. Tautomerism involves the migration of a proton, leading to isomers that can coexist in equilibrium. nih.gov For this compound, several types of tautomerism are possible:

Amide-Iminol Tautomerism: The central benzamide linkage can exist in the amide form (-CO-NH-) or the iminol form (-C(OH)=N-). Computational studies on similar amide-containing molecules generally show that the amide tautomer is significantly more stable than the iminol form, and is therefore the predominant species under most conditions. researchgate.net

Keto-Enol Tautomerism: The hydroxyphenyl and dihydroxybenzoyl rings, being phenols, can theoretically exhibit keto-enol tautomerism where a proton moves from the hydroxyl group to the aromatic ring, forming a cyclohexadienone structure. However, this disrupts the aromaticity of the ring, making the enol (phenol) form vastly more stable. nih.gov

Conformational isomerism arises from the rotation around single bonds. For this compound, the most significant rotations are around the C-N bond of the amide and the C-C bonds connecting the phenyl rings to the amide group.

Amide Bond Conformation: The amide bond itself has a significant energy barrier to rotation due to its partial double-bond character, leading to distinct cis and trans conformers. The trans conformation is generally sterically favored and more stable for secondary amides.

Ring Orientations: Rotation around the C(carbonyl)-C(phenyl) and N-C(phenyl) bonds leads to different spatial orientations of the two aromatic rings relative to the central amide plane. Theoretical calculations using methods like Density Functional Theory (DFT) can determine the potential energy surface for these rotations. nih.gov The most stable conformers are those that minimize steric hindrance between the rings and the amide group, while potentially allowing for intramolecular hydrogen bonding. The relative energies of these conformers are typically within a few kcal/mol, indicating that multiple conformations may be accessible at room temperature. researchgate.net

Isomerism TypeIsomeric FormsRelative StabilityNotes
Tautomerism (Amide)Amide form vs. Iminol formAmide form is significantly more stableEquilibrium heavily favors the amide tautomer.
Tautomerism (Phenol)Enol (phenolic) form vs. Keto formEnol form is vastly more stableAromaticity of the phenyl ring stabilizes the enol form.
Conformational Isomerism (Amide)Trans vs. CisTrans conformer is generally favoredMinimizes steric clash between the phenyl substituents.
Conformational Isomerism (Ring Rotation)Various rotamersDepends on torsional anglesLow energy barriers allow for multiple accessible conformations at room temperature.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. The NLO response of a molecule is determined by how its charge distribution is polarized by an intense external electric field, described by hyperpolarizability tensors. Computational chemistry provides a powerful means to predict the NLO properties of new molecules. ias.ac.in

For a molecule like this compound, the key features contributing to a potential NLO response are its donor-acceptor character and extended π-conjugation. The hydroxyl groups act as electron donors (D), while the carbonyl group of the benzamide acts as an electron acceptor (A). This intramolecular charge transfer (ICT) from the phenolic rings to the central amide system is a primary mechanism for NLO activity.

Computational studies, typically using DFT or time-dependent DFT (TD-DFT) methods, can calculate various NLO parameters: ias.ac.in

First Hyperpolarizability (β): This tensor quantity describes the second-order NLO response. A large β value is a prerequisite for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second Hyperpolarizability (γ): This describes the third-order NLO response, relevant for phenomena like third-harmonic generation and two-photon absorption.

NLO PropertySymbolRelevanceInfluencing Molecular Factors
Non-linear Refractive Indexn₂Describes intensity-dependent refractive indexMolecular polarizability, π-electron delocalization
Non-linear Absorption Coefficientβ or α₂Describes intensity-dependent absorption (e.g., two-photon absorption)Intramolecular charge-transfer (ICT) character
Third-order NLO Susceptibilityχ⁽³⁾Macroscopic measure of third-order NLO responseRelated to the molecular second hyperpolarizability (γ)

Molecular Mechanisms of Action of Hydroxyphenyl Dihydroxybenzamide and Analogues

The therapeutic and biological activities of hydroxyphenyl dihydroxybenzamide and its analogues are rooted in their ability to interact with and modulate the function of key enzymes. These interactions are highly specific, often targeting the intricate catalytic machinery of metalloenzymes. The following sections detail the molecular mechanisms through which these compounds exert their inhibitory effects on various enzymatic pathways.

Enzymatic Inhibition Pathways

Tyrosinase is a copper-containing enzyme that plays a critical role in the initial steps of melanin (B1238610) biosynthesis. nih.gov It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which are precursors for melanin formation. researchgate.netnih.gov The active site of tyrosinase contains a binuclear copper center, with each copper ion being coordinated by three histidine residues. nih.govnih.gov This copper center is essential for the enzyme's catalytic activity. researchgate.net

Compounds like this compound can modulate tyrosinase activity primarily by interacting with these copper ions. The mechanism often involves the formation of a coordination bond between the hydroxyl groups on the compound's aromatic ring and the copper ions at the enzyme's active center. nih.gov This binding can prevent the natural substrate, such as L-tyrosine, from accessing the active site, thereby competitively inhibiting the enzyme. The abnormal expression or activation of tyrosinase is linked to several pigmentation disorders, making its inhibition a key target in dermatology and cosmetics. nih.govresearchgate.net

Table 1: Tyrosinase Characteristics and Inhibition

Feature Description
Enzyme Class Oxidoreductase (Type 3 Copper Protein) nih.govnih.gov
Metal Cofactor Two Copper (Cu) ions nih.govresearchgate.net
Catalytic Reactions 1. Monophenolase activity (hydroxylation of monophenols) 2. Diphenolase activity (oxidation of o-diphenols) nih.gov
Biological Function Rate-limiting enzyme in melanin synthesis nih.gov

| Inhibition Mechanism | Chelation of copper ions in the active site, preventing substrate binding. nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. nih.govnih.gov The dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and skin aging, by enabling tissue remodeling and invasion. nih.govmedpharmres.com Consequently, MMPs are significant therapeutic targets. nih.govresearcher.life

The inhibitory action of this compound analogues, particularly those with a hydroxamic acid-like moiety, is centered on the zinc ion (Zn²⁺) within the MMP active site. nih.gov These inhibitors act as zinc-binding groups (ZBGs). nih.gov The compound chelates the catalytic zinc ion, typically in a bidentate fashion, displacing a water molecule that is crucial for catalysis. nih.gov This strong interaction with the zinc cofactor blocks the enzyme's catalytic function and prevents the breakdown of ECM proteins like collagen. medpharmres.comnih.gov For instance, the inhibition of MMP-1, MMP-3, and MMP-9 is a key strategy in anti-aging treatments as these enzymes are involved in the degradation of the skin's structural proteins following sun exposure. medpharmres.com

Table 2: MMP Inhibition Overview

Target Enzyme Role in Pathology Inhibition Strategy
MMP-2, MMP-9 (Gelatinases) Promote tumor invasion and metastasis by degrading type IV collagen. nih.gov Chelation of the active site Zn²⁺ ion.
MMP-14 (MT1-MMP) Involved in the progression of gliomas and other cancers. nih.gov Coordination with the catalytic zinc cofactor.

| MMP-1, MMP-3 | Contribute to skin photoaging and osteoarthritis by degrading collagen and proteoglycans. nih.govmedpharmres.com | Blocking the active site via metal chelation. |

The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PA-Nter) that is essential for viral replication. nih.govplos.org This endonuclease performs "cap-snatching," a process where it cleaves capped mRNA primers from host cells, which are then used to initiate the transcription of viral mRNAs. nih.govplos.org The PA-Nter is a dinuclear metalloenzyme, making it a prime target for antiviral drug development. nih.govsemanticscholar.org

The active site of the PA endonuclease contains two divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which are critical for its catalytic function. nih.govlifechemicals.com Inhibitors with metal-chelating properties, such as this compound, are designed to target this active site. lifechemicals.comchemrxiv.org The inhibitor molecule positions itself to form strong coordination bonds with both metal ions, effectively "clamping" them together. nih.gov This chelation prevents the enzyme from binding to and cleaving the host mRNA, thereby halting the cap-snatching process and inhibiting viral replication. nih.govnih.gov This mechanism of action is the basis for clinically approved influenza drugs that target the PA endonuclease. nih.gov

While metal chelation is the primary mechanism of inhibition, the specificity and potency of the inhibitor are significantly influenced by interactions with amino acid residues lining the PA-Nter active site. nih.govnih.gov These interactions help to correctly orient the inhibitor for optimal chelation of the metal ions. nih.gov Key interactions often include hydrogen bonds and hydrophobic interactions with specific residues. researchgate.netresearchgate.net For example, crystallographic studies of PA endonuclease inhibitors have revealed induced-fit binding, where the enzyme's active site undergoes a conformational change to better accommodate the inhibitor. nih.gov Mutations in these key amino acid residues, such as the I38T substitution, can disrupt these interactions and lead to drug resistance by reducing the binding affinity of the inhibitor. mdpi.com

Table 3: Influenza PA-Nter Inhibition Details

Component Function in Catalysis/Inhibition
PA-Nter Active Site Binds host mRNA for cleavage ("cap-snatching"). plos.org
Divalent Metal Ions (Mg²⁺/Mn²⁺) Essential cofactors for the endonuclease catalytic activity. nih.gov
Inhibitor (e.g., this compound) Chelates the two metal ions, blocking the active site. nih.govlifechemicals.com

| Active Site Amino Acids | Stabilize the inhibitor's position through hydrogen bonds and hydrophobic interactions, ensuring potent binding. nih.govresearchgate.net |

LigAB is an extradiol dioxygenase enzyme from the bacterium Sphingomonas paucimobilis that plays a role in the degradation of aromatic compounds derived from lignin. nih.govnih.gov The enzyme catalyzes the oxidative ring-opening of catecholic substrates like protocatechuate. nih.gov

Studies have shown that 3,4-dihydroxybenzamide (B1582264) (DHBAm), a close analogue of the subject compound, acts as a substrate for LigAB but also causes its inactivation. nih.govnih.gov The inactivation mechanism is complex, involving both mechanistic inactivation that occurs during the catalytic cycle and potent product inhibition. nih.govnih.gov This means that as the enzyme processes DHBAm, an intermediate or product is formed that binds tightly to the enzyme, rendering it inactive. nih.gov This product-induced inactivation is particularly potent at lower substrate concentrations, a phenomenon that is not commonly reported for other dioxygenases. nih.govnih.gov This dual role as both a substrate and an inactivator highlights a sophisticated interaction between the compound and the LigAB enzyme. nih.gov

Esterase and Protease Enzyme Inhibition

Research into the enzymatic inhibition capabilities of this compound analogues has revealed significant activity against certain esterases and proteases. These findings highlight the potential of this class of compounds to modulate the activity of critical enzymes involved in various physiological and pathological processes.

One area of investigation has been the inhibition of cholinesterases, which are a type of esterase crucial for nerve impulse transmission. Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activity of these compounds is influenced by their substitution patterns, allowing for modulation of selectivity against either AChE or BuChE. Notably, N-alkyl (C2-C6) carbamates and isomers with a shifted phenolic hydroxyl group were identified as promising cholinesterase inhibitors.

In the realm of protease inhibition, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable anti-inflammatory activity through the inhibition of trypsin, a serine protease. The inclusion of these derivatives in β-cyclodextrin complexes was found to enhance their proteinase inhibitory effects, suggesting that formulation can play a key role in their efficacy.

Table 1: Esterase and Protease Inhibition by this compound Analogues

Compound Analogue Target Enzyme(s) Key Findings
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Substitution pattern modulates selectivity for AChE or BuChE. N-alkyl carbamates and isomers with altered hydroxyl position show promise.

Antioxidant Mechanisms of Action

The antioxidant properties of this compound and its analogues are a significant aspect of their biological activity. These mechanisms primarily involve the scavenging of free radicals and the modulation of antioxidant enzymes.

Phenolic compounds, including analogues of this compound, are well-regarded for their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage. The presence of hydroxyl groups on the aromatic ring is a key structural feature that confers this antioxidant activity.

Studies on hydroxybenzyl alcohols (HBAs), which share structural similarities with the hydroxyphenyl moiety, have demonstrated their effectiveness in scavenging various reactive oxygen species (ROS). These compounds can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. For instance, 2-hydroxybenzyl alcohol has been shown to be a potent scavenger of ABTS radicals. Furthermore, HBAs effectively scavenge hydroxyl radicals, leading to the formation of phenoxyl radicals which can be subsequently neutralized by other antioxidants like ascorbate.

The free radical scavenging activity of various hydroxybenzylidene hydrazines has also been investigated. The number and position of hydroxyl groups on the benzene (B151609) ring significantly influence their radical scavenging efficacy against radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). Generally, compounds with a greater number of hydroxyl groups exhibit stronger scavenging activity.

Table 2: Free Radical Scavenging Activity of Related Phenolic Compounds

Compound/Analogue Class Radical(s) Scavenged Key Structural Determinants of Activity
Hydroxybenzyl Alcohols (HBAs) ABTS, Hydroxyl radicals Position of the hydroxyl group influences scavenging ability.

While direct evidence for this compound is limited, the broader class of phenolic compounds has been shown to influence the expression and activity of enzymes involved in the cellular antioxidant defense system. One of the key pathways involved is the Keap1/Nrf2 signaling pathway. Activation of the transcription factor Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Some phenolic compounds can activate Nrf2, thereby enhancing the cell's capacity to counteract oxidative insults.

Other Mechanistic Investigations

Further research has explored other biological activities of this compound analogues, including their interactions with microbial components and their potential for skin depigmentation through pathways that are independent of tyrosinase inhibition.

Analogues of this compound have shown promise as antimicrobial agents. The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial membranes, chelate metal ions essential for microbial growth, and interfere with microbial enzyme function.

For instance, N-benzamide derivatives have been synthesized and shown to possess a wide range of pharmacological effects, including antibacterial and antifungal activities. Similarly, various dihydroxybenzene derivatives have been investigated for their antimicrobial properties. The specific mechanisms can involve the inhibition of microbial proteases, which are crucial for pathogen virulence and survival.

While many depigmenting agents act by inhibiting tyrosinase, the key enzyme in melanin synthesis, some compounds, including certain benzamide (B126) derivatives, may exert their effects through alternative pathways.

Research on N-adamantyl-3,4-dihydroxybenzamide (NADB) as a novel depigmenting agent revealed that while it reduced melanin synthesis in melan-a cells, it did not directly inhibit tyrosinase activity in a cell-free system. Instead, NADB treatment led to a decrease in the protein and mRNA levels of tyrosinase and other melanogenesis-related proteins. This suggests that its depigmenting effect is mediated by the downregulation of genes involved in melanin production, representing a tyrosinase-independent mechanism.

Another compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), was also found to have significant depigmenting ability. Mechanistic studies showed that DMPB did not affect tyrosinase directly but rather accelerated the transformation of dopachrome, a melanin precursor, suggesting an alternative pathway in modulating melanin synthesis.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
N-(2-Bromo-phenyl)-2-hydroxy-benzamide
Acetylcholinesterase
Butyrylcholinesterase
Trypsin
β-cyclodextrin
2-hydroxybenzyl alcohol
Ascorbate
2,2-diphenyl-1-picrylhydrazyl (DPPH)
2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS)
Heme oxygenase-1 (HO-1)
NAD(P)H:quinone oxidoreductase 1 (NQO1)
Glutathione S-transferases (GSTs)
N-adamantyl-3,4-dihydroxybenzamide (NADB)
2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB)

In Vitro Biological Activity Studies of Hydroxyphenyl Dihydroxybenzamide Compounds

Antioxidant Activity Evaluation

The antioxidant potential of hydroxyphenyl dihydroxybenzamide and its derivatives has been a subject of significant interest in scientific research. Studies have shown that the number and position of hydroxyl (-OH) groups on the aromatic rings are crucial for their antioxidant capacity.

In one study, the radical scavenging activity of benzimidazole (B57391) hydrazones was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It was observed that compounds with a single hydroxyl group on the aryl ring exhibited weak antioxidant activity. However, the introduction of a second hydroxyl group at the 4-position significantly increased the antioxidant capacity by approximately 8-fold compared to the 2-hydroxyphenyl analog. Furthermore, moving the second hydroxyl group to the 5-position resulted in a remarkable 400-fold increase in activity compared to the single hydroxyl counterpart. nih.gov

Another study utilizing the FRAP (Ferric Reducing Antioxidant Power) assay confirmed that the position of the hydroxyl groups is more critical than their sheer number. While the 2-hydroxyphenyl hydrazone showed poor activity, shifting the hydroxyl group to the 3- or 4-position led to a 20-fold increase in antioxidant capacity. The addition of a second hydroxyl group at the 4-position resulted in a 6-fold increase compared to the 2-hydroxyphenyl analog. nih.gov

The ORAC (Oxygen Radical Absorbance Capacity) assay provided further insights, where a 4-hydroxyphenyl derivative demonstrated the best antioxidant capacity against peroxyl radicals. Interestingly, in this assay, dihydroxy- and trihydroxyphenyl derivatives showed lower activity than their monohydroxyphenyl counterparts. nih.gov These findings underscore the complex relationship between the molecular structure of hydroxyphenyl derivatives and their antioxidant activity, which varies depending on the specific assay used. nih.govnih.gov

Compound TypeAssayKey FindingCitation
Benzimidazole hydrazonesDPPHIntroduction of a second -OH group at the 4-position increased activity 8-fold. nih.gov
Benzimidazole hydrazonesDPPHShifting the second -OH group to the 5-position increased activity 400-fold. nih.gov
Benzimidazole hydrazonesFRAPShifting the -OH group from the 2- to the 3- or 4-position increased activity 20-fold. nih.gov
4-hydroxyphenyl derivativeORACShowed the best antioxidant capacity towards peroxyl radicals. nih.gov
Dihydroxy- and trihydroxyphenyl derivativesORACShowed lower activity compared to monohydroxyphenyl analogs. nih.gov

Anti-inflammatory Activity Assessment

This compound derivatives have demonstrated notable anti-inflammatory properties in various in vitro models. These compounds can modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions.

One study investigated a synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. This compound significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. It also suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6). The mechanism of action was attributed to the inhibition of nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription protein (STAT) pathways. painresearchforum.org

Another compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, also exhibited significant anti-inflammatory effects. In LPS-stimulated RAW 264.7 cells, HHMP inhibited the production of NO and PGE2 in a dose-dependent manner and suppressed the expression of iNOS and COX-2. nih.gov Further investigation revealed that HHMP's anti-inflammatory action is mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, as well as the nuclear translocation of the p65 subunit of NF-κB. nih.gov

The anti-inflammatory potential of these compounds is often evaluated through methods like the inhibition of protein denaturation and membrane stabilization assays, which serve as in vitro indicators of anti-inflammatory activity. researchgate.netijper.org The ability of these compounds to interfere with the production of inflammatory mediators highlights their therapeutic promise. mdpi.com

CompoundCell LineKey FindingsMechanism of ActionCitation
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneRAW264.7 macrophagesReduced NO, PGE2, iNOS, COX-2, IL-1β, TNF-α, IL-6Inhibition of NF-κB, AP-1, and STAT pathways painresearchforum.org
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)RAW 264.7 cellsInhibited NO and PGE2 production; suppressed iNOS and COX-2 expressionInhibition of NF-κB and MAPK signaling pathways; blocked nuclear translocation of p65 nih.gov

Anticancer Activity Screening in Cell Lines

In the realm of oncology research, this compound derivatives have been explored for their potential as anticancer agents. In vitro studies using various cancer cell lines have provided initial evidence of their antiproliferative activities. These studies are crucial for identifying promising candidates for further development. nih.gov

One area of investigation has focused on iron chelators. For instance, methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL) and 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL) were tested against L1210 and P388 murine neoplasms. Both compounds demonstrated significantly greater antiproliferative activity compared to hydroxyurea, a known anticancer agent. The IC50 values for MTL and TFAL were found to be 20 microM or less, indicating potent activity that warrants further investigation. nih.gov

The use of human cancer cell lines, such as the NCI-60 panel, is a common approach to screen for anticancer activity and understand the effects of somatic alterations on drug response. nih.gov For example, studies on curcumin (B1669340) nanosuspensions have utilized HeLa cells to demonstrate dose-dependent growth inhibition of tumor cells. researchgate.net Similarly, silybin, a compound from milk thistle, has been evaluated against prostate cancer cell lines (PC-3) and human epithelial cell lines (Caco-2), showing suppression of cell growth and DNA synthesis. researchgate.net The HepG2 human liver cancer cell line is another valuable tool for investigating the effects of potential anticancer compounds. researchgate.net

These in vitro models allow for the initial assessment of a compound's efficacy and mechanism of action, paving the way for more advanced preclinical and clinical studies. nih.govresearchgate.net

Antimicrobial Activity Against Pathogens

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These compounds have shown promise in combating both Gram-positive and Gram-negative bacteria.

A study on hydroxypyridinone-based dendrimeric chelators revealed their significant inhibitory effects on the growth of two Gram-positive and two Gram-negative bacteria. nih.gov This suggests a broad spectrum of activity for this class of compounds.

Another area of research has focused on the synthesis of heterocyclic hybrids combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties. The resulting S-alkyl benzimidazole-thienopyrimidines exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. Notably, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide showed the highest antimicrobial activity in this series. doaj.org

Antiviral Activity Against Various Viruses (e.g., Influenza, HIV-1, HCV, EV71)

Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of antiviral activity, showing efficacy against a range of viruses including influenza, Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71).

Anti-HCV and Anti-EV71 Activity: A series of novel N-phenylbenzamide and N-phenylacetophenone compounds were synthesized and evaluated for their antiviral effects. Three compounds (23, 25, and 41) demonstrated notable anti-HCV activity with IC50 values ranging from 0.57 to 7.12 μmol/L. scienceopen.comnih.gov Specifically, compound 23 showed superior anti-HCV activity (IC50 = 0.57 μmol/L) compared to previously reported compounds. scienceopen.comnih.gov Several other derivatives (23, 28, 29, 30, 31, and 42) displayed potent activity against EV71, with IC50 values below 5.00 μmol/L. scienceopen.comnih.gov Compound 29, in particular, exhibited anti-EV71 activity comparable to the control drug, pirodavir. nih.gov Another study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) as an active agent against several EV71 strains with IC50 values between 5.7 and 12 μM. researchgate.net

Anti-HIV-1 and Anti-EV71 Dual Inhibitors: Researchers have discovered potent dual inhibitors of HIV and EV71 entry. These compounds feature tryptophan residues linked to a central scaffold. The most potent derivatives, 22 and 30, were found to inhibit the early stages of the HIV-1 and EV-A71 replicative cycles. csic.es Their mechanism of action involves interaction with the viral surfaces, specifically the gp120 glycoprotein (B1211001) of HIV and the 5-fold axis of the EV-A71 capsid. csic.es

Anti-Influenza Activity: Isoimperatorin (B1672244), a natural furanocoumarin, has demonstrated broad-spectrum antiviral effects, particularly against various strains of influenza A virus, including H1N1 and H9N2. nih.gov Studies have shown that isoimperatorin is most effective when added at the later stages of the viral replication cycle. The proposed mechanism of action is the inhibition of neuraminidase, which is crucial for the release of progeny viruses. nih.gov

VirusCompound Class/NameKey FindingsMechanism of ActionCitation
HCV, EV71N-phenylbenzamide derivativesPotent inhibitors with low micromolar IC50 values.Not specified in detail. scienceopen.comnih.gov
HIV-1, EV-A71Tryptophan-containing derivativesDual inhibitors of viral entry.Interact with viral surface proteins (HIV gp120, EV-A71 capsid). csic.es
Influenza AIsoimperatorinBroad-spectrum antiviral activity.Inhibition of neuraminidase. nih.gov

Depigmenting Activity Assays

This compound and related structures have been investigated for their ability to inhibit melanin (B1238610) production, making them potential agents for treating skin hyperpigmentation.

One study synthesized a new compound, N-adamantyl-3,4-dihydroxybenzamide (NADB), and found that it reduced melanin synthesis in melan-a cells in a dose-dependent manner. While it also reduced tyrosinase activity within the cells, it did not directly inhibit the enzyme in a cell-free system. Instead, NADB was found to decrease the protein and mRNA levels of tyrosinase and related proteins. researchgate.net

Another study evaluated a series of hydroxyl carboxamide derivatives containing an adamantane (B196018) moiety. N-(4-hydroxyphenyl)adamantane carboxamide (4d) showed the most potent inhibitory activity on melanogenesis, with an IC50 of 4.61 μM, which was comparable to that of hydroquinone (B1673460) (IC50 = 4.01 μM). psu.edu Dihydroxyl compounds in this series also demonstrated potent depigmenting activity. psu.edu Replacing the adamantane with a less bulky cyclohexane (B81311) group resulted in a similar trend, with N-(4-hydroxyphenyl)cyclohexanecarboxamide (5d) being the most active in its series (IC50 = 7.69 μM). psu.edu This suggests that the 4-hydroxyphenyl moiety is a key pharmacophore for depigmentation.

Raspberry ketone, 4-(4-hydroxyphenyl) butan-2-one, has also been shown to inhibit melanogenesis in B16 melanoma cells by down-regulating tyrosinase activity and protein levels without affecting its mRNA transcription. nih.gov In vivo studies in zebrafish and mice further confirmed its skin-whitening potential. nih.gov Similarly, 8-hydroxydaidzein demonstrated potent inhibition of melanogenesis in B16 cells, with an IC50 of 10.54 μM, which was more than 10-fold stronger than kojic acid. nih.gov

These studies highlight the potential of hydroxyphenyl derivatives as depigmenting agents, often acting through the regulation of tyrosinase expression rather than direct enzyme inhibition. researchgate.netmdpi.com

CompoundModel SystemIC50 (Melanogenesis Inhibition)Key FindingCitation
N-adamantyl-3,4-dihydroxybenzamide (NADB)melan-a cells-Reduced melanin synthesis by decreasing tyrosinase protein and mRNA levels. researchgate.net
N-(4-hydroxyphenyl)adamantane carboxamide (4d)B16 melanoma cells4.61 μMPotent activity comparable to hydroquinone. psu.edu
N-(4-hydroxyphenyl)cyclohexanecarboxamide (5d)B16 melanoma cells7.69 μMThe 4-hydroxyphenyl moiety is an effective pharmacophore. psu.edu
Raspberry KetoneB16 melanoma cells-Inhibited melanogenesis via post-transcriptional regulation of tyrosinase. nih.gov
8-hydroxydaidzeinB16 melanoma cells10.54 μMMore than 10-fold stronger inhibition than kojic acid. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Structural Features on Biological Efficacy

The biological efficacy of hydroxyphenyl dihydroxybenzamide derivatives is highly dependent on their structural characteristics. Modifications to various parts of the molecule, including the nature and position of substituents and the arrangement of hydroxyl groups, can lead to substantial changes in activity.

The introduction of different functional groups onto the core scaffold of this compound has a profound impact on biological activity. Research into related N-benzoyl-2-hydroxybenzamides has demonstrated the importance of substituents on the phenyl rings. nih.gov

For instance, in the development of anti-protozoal agents based on a related N-(benzoyl)-2-hydroxybenzamide scaffold, modifications were made to the N-phenyl ring (referred to as the B ring). The parent compound, featuring a 4-ethylphenyl group, was subjected to structural variations to improve potency and metabolic stability. The data reveals that altering the para-substituent on this ring directly influences the compound's inhibitory concentration (IC50) against various protozoan parasites. nih.gov While specific data on halogen substitutions is not detailed in the provided context, the effect of hydrophobic moieties is evident. The replacement of the ethyl group with other substituents would predictably alter the hydrophobic interactions within the target's binding pocket.

Similarly, studies on other related phenolic compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have highlighted the role of methoxy (B1213986) groups. nih.gov These groups can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity to biological targets. nih.gov Research on 3-O-derivatives of N-(3-hydroxyphenyl)benzamide, created through O-alkylation, further underscores that modifying the hydroxyl groups with other moieties is a key strategy for modulating biological activity. researchgate.net

Table 1: Effect of B-Ring para-Substituent Variation on Anti-protozoal Activity of N-(benzoyl)-2-hydroxybenzamide Analogs nih.gov
CompoundB-Ring Substituent (para-position)T. b. rhod. IC50 (nM)T. cruzi IC50 (nM)L. don. axe. IC50 (nM)P. falc. (K1) IC50 (nM)
1a-CH2CH3140>9000051001400
2a-H1100>90000114003100
2b-F490>90000111002300
2c-Cl280>9000072001500
2d-Br320>9000062001200

The number and placement of hydroxyl (-OH) groups on the aromatic rings are critical determinants of the biological activity of hydroxyphenyl dihydroxybenzamides. The compound 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide contains three hydroxyl groups, and their specific arrangement is key to its function. uni.lukoreascience.kr These groups can act as both hydrogen bond donors and acceptors, enabling crucial interactions with amino acid residues in the active sites of target enzymes or receptors.

Identification of Key Pharmacophoric Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound class of compounds, several key pharmacophoric motifs have been identified through computational modeling and SAR studies. nih.govnih.govnih.gov

The essential features include:

Hydrogen Bond Donors (HBD): The phenolic hydroxyl groups are primary hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl groups and the carbonyl group of the amide linker serve as hydrogen bond acceptors.

Aromatic Rings: The two phenyl rings provide a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Amide Linker: The -C(=O)NH- group acts as a rigid linker, holding the two phenyl rings in a specific conformational arrangement. It also participates in hydrogen bonding, with the N-H group acting as a donor and the C=O group as an acceptor.

These features are crucial for the molecule's ability to bind with high affinity to its biological targets. nih.gov The spatial relationship between these motifs defines the pharmacophore model for this class of compounds. For example, a successful pharmacophore model for a related inhibitor series identified two acceptor sites, two donor atoms, and one hydrophobic region as essential for activity. nih.gov

Table 2: Key Pharmacophoric Motifs of this compound koreascience.krnih.govnih.govnih.gov
Pharmacophoric FeatureCorresponding Structural MotifPotential Interaction
Hydrogen Bond DonorPhenolic -OH groups, Amide N-HInteraction with electronegative atoms (e.g., Oxygen, Nitrogen) in receptor site
Hydrogen Bond AcceptorOxygen of -OH groups, Carbonyl oxygen of amideInteraction with hydrogen atoms of amino acid residues (e.g., -NH, -OH)
Aromatic/Hydrophobic RegionPhenyl ringsπ-π stacking, hydrophobic interactions with nonpolar residues

Computational Approaches to SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of this compound derivatives. uni-bonn.de These approaches allow for the rapid assessment of large numbers of compounds and provide insights into the molecular interactions driving biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (hydrophobicity), and topological indices. Studies on related inhibitor classes have shown that properties like hydrogen count and hydrophilicity are important for activity. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to derive relationships. uokerbala.edu.iq These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity. nih.gov This provides direct visual cues for designing new analogs with improved potency. nih.gov

Pharmacophore Modeling is used to identify the essential 3D arrangement of functional groups required for activity. nih.gov A validated pharmacophore model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the model and are likely to be active. nih.gov

Molecular Docking simulates the binding of a ligand to the 3D structure of a target receptor. This technique helps to predict the binding conformation, orientation, and affinity of a compound, providing a structural basis for its activity. It allows researchers to visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, thereby explaining the observed SAR. uokerbala.edu.iq These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of compounds that are predicted to have the most promising biological profiles. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives on Hydroxyphenyl Dihydroxybenzamide

Development of Novel Hydroxyphenyl Dihydroxybenzamide Analogues with Enhanced Potency and Selectivity

The core structure of this compound, featuring a benzamide (B126) backbone with hydroxyl and hydroxyphenyl groups, presents a versatile scaffold for chemical modification. nih.gov Researchers are actively investigating the synthesis of novel analogues to improve its potency and selectivity for specific biological targets. This involves a detailed exploration of structure-activity relationships (SAR), where systematic modifications of the molecule's chemical structure are correlated with changes in biological activity.

One promising approach is the strategic substitution on the phenyl rings of the this compound molecule. For instance, the introduction of various functional groups, such as halogens, alkyl chains, or other aromatic moieties, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The goal is to create derivatives that exhibit stronger and more specific interactions with their target proteins, thereby enhancing their therapeutic effect while minimizing off-target interactions.

Research on related benzamide compounds has demonstrated the success of this strategy. For example, studies on N-phenylbenzamide derivatives have shown that substitutions on the phenyl ring can modulate their inhibitory activity against various enzymes. nih.govresearchgate.net Similarly, the synthesis of 5-(2,5-dihydroxybenzyl)phenylamines, which share structural similarities with this compound, has led to the discovery of potent inhibitors of epidermal growth factor (EGF) receptor-associated tyrosine kinase activity. nih.gov These findings provide a strong rationale for applying similar medicinal chemistry approaches to this compound to develop next-generation therapeutic agents.

Future research in this area will likely focus on:

Systematic SAR studies: To map the critical chemical features of this compound responsible for its biological activity.

Bioisosteric replacement: To substitute parts of the molecule with other chemical groups that retain similar biological activity but have improved physicochemical properties.

Stereochemical optimization: To investigate the impact of the three-dimensional arrangement of atoms on the compound's efficacy, as biological systems are often highly sensitive to stereochemistry. ontosight.ai

Integration of Omics Technologies in Understanding Biological Responses

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological responses to this compound at a systems level. researchgate.net These high-throughput techniques allow for the global analysis of genes, RNA transcripts, proteins, and metabolites in a biological sample, providing a comprehensive picture of the molecular changes induced by the compound.

Transcriptomic analysis, for instance, can reveal which genes are up- or down-regulated in cells or tissues upon treatment with this compound. nih.govplos.org This can help identify the signaling pathways and cellular processes that are modulated by the compound, offering insights into its mechanism of action. Studies on other bioactive compounds have successfully used transcriptomics to elucidate their effects on pathways related to cell proliferation, inflammation, and apoptosis. nih.gov

Proteomics, the large-scale study of proteins, can complement transcriptomic data by providing information on changes in protein expression, post-translational modifications, and protein-protein interactions. nih.govnih.gov This is crucial as proteins are often the direct targets of drug molecules. By identifying the proteins that interact with this compound or whose levels are altered by its presence, researchers can gain a deeper understanding of its biological function.

Metabolomics, which analyzes the complete set of small-molecule metabolites, can shed light on the metabolic reprogramming induced by this compound. nih.gov This can be particularly relevant for understanding its effects on cellular energy metabolism and biosynthetic pathways.

The integration of these different omics datasets can provide a holistic view of the biological impact of this compound, paving the way for the identification of novel biomarkers for its efficacy and the discovery of new therapeutic applications. nih.gov

Application of Advanced AI/Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. welltestingjournal.comfrontiersin.org These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.govuni-bonn.de In the context of this compound research, AI and ML can be applied in several key areas:

Predictive Modeling of Bioactivity: ML algorithms can be trained on existing data from SAR studies of benzamide derivatives to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process. chemrxiv.org

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. frontiersin.org By learning the underlying chemical principles from large databases of known compounds, these models can generate novel molecular structures, including this compound analogues, that are optimized for specific therapeutic targets.

Target Identification and Validation: AI can analyze biological data from omics studies to identify potential protein targets for this compound. welltestingjournal.com This can help to elucidate its mechanism of action and suggest new therapeutic indications.

Prediction of Pharmacokinetic Properties: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues. nih.gov This is crucial for designing compounds with favorable drug-like properties.

The integration of AI and ML into the research pipeline for this compound holds the promise of significantly reducing the time and cost of drug development, while increasing the likelihood of success. nih.gov

Exploration of Multifunctional this compound Scaffolds

The concept of "one drug, multiple targets" is gaining traction in modern pharmacology as a more effective approach to treating complex diseases such as cancer and neurodegenerative disorders. nih.govmdpi.com The chemical structure of this compound, with its multiple functional groups, makes it an attractive scaffold for the development of multifunctional or multi-target drugs. nih.govresearchgate.net

By strategically modifying the this compound core, it may be possible to design single molecules that can simultaneously modulate multiple biological targets involved in a disease process. For example, researchers are exploring the design of benzamide-based compounds that can act as dual inhibitors of different enzymes or that can combine, for instance, anti-inflammatory and antioxidant properties in a single molecule. mdpi.comontosight.ai

The development of multifunctional this compound scaffolds could lead to therapies with improved efficacy and a reduced risk of drug resistance. This approach is particularly relevant for diseases where complex and interconnected pathways are dysregulated.

Future research in this area will involve:

Rational design of hybrid molecules: Combining the pharmacophoric features of this compound with those of other known bioactive compounds. nih.gov

Evaluation of multi-target activity: Using a battery of in vitro and in vivo assays to assess the activity of new analogues against multiple targets.

Understanding the interplay between different biological activities: Investigating how the different functionalities of a multi-target compound work together to produce a synergistic therapeutic effect.

The exploration of multifunctional this compound scaffolds represents a forward-thinking approach to drug discovery that could unlock new therapeutic possibilities for a range of challenging diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2,3-dihydroxybenzamide derivatives?

  • Methodology : Use boron tribromide (BBr₃) for selective demethylation of methoxy groups in precursors like 2,3-dimethoxybenzoic acid. Employ column chromatography to separate intermediates (e.g., mono- vs. di-demethylated products). For scale-up, address enantiomeric purity via recrystallization and monitor impurity profiles using HPLC .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent) to minimize batch-to-batch variability in sulfonylation and amidation steps .

Q. Which analytical techniques are most effective for characterizing hydroxy-substituted benzamide derivatives?

  • Methodology :

  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formulas and detect phenolic OH/NH₂ groups via deshielded proton resonances (10–12.5 ppm in ¹H NMR) .
  • COSY (Correlation Spectroscopy) : Confirm aromatic/amide proton correlations (e.g., cross-peaks at 6.50–7.50 ppm) .
  • Purity Assessment : Use SDS-PAGE for protein-bound analogs or LC-MS for small molecules, referencing CAS Common Chemistry and HMDB databases for spectral comparisons .

Advanced Research Questions

Q. How does the 2,3-dihydroxybenzamide scaffold inhibit HIV-1 integrase (IN) activity, and what role does metal chelation play?

  • Methodology :

  • Mechanistic Studies : Perform IC₅₀ assays for strand transfer vs. 3′-processing reactions. Use molecular docking to model interactions with Mg²⁺ ions in the IN catalytic core .
  • Chelation Validation : Compare activity of hydroxylated vs. dehydroxylated analogs. For example, 2,3-dihydroxybenzamide (IC₅₀ = 35 μM) loses efficacy upon 3-OH removal, confirming chelation dependency .

Q. What structural modifications enhance selectivity for IN-LEDGF/p75 interaction inhibition over catalytic activity?

  • Methodology :

  • SAR Analysis : Introduce sulfonylpiperidine or cyclohexylmethyl groups at the 5-position (e.g., compound 5u , IC₅₀ = 8 μM for IN-LEDGF/p75 disruption). Test substitutions via nitration/reduction or reductive amination .
  • Selectivity Screening : Use fluorescence polarization assays to quantify LEDGF/p75 binding vs. catalytic inhibition .

Q. How can researchers address discrepancies between in vitro bioactivity and cellular efficacy of dihydroxybenzamide-based inhibitors?

  • Methodology :

  • Contradiction Analysis : Cross-validate using PCA (Principal Component Analysis) of HRMS data to identify outliers (e.g., batch-specific impurities).
  • Cell-Based Assays : Compare IC₅₀ values in enzymatic assays vs. antiviral activity in MT-4 cells, adjusting for membrane permeability via logP calculations .

Q. What strategies mitigate drug resistance in HIV-1 strains resistant to existing integrase inhibitors?

  • Methodology :

  • Dual-Targeting : Design hybrids that inhibit both IN catalytic activity and IN-LEDGF/p75 interactions (e.g., 5p with 40-fold selectivity for strand transfer).
  • Resistance Profiling : Generate mutant IN strains (e.g., Q148H/G140S) and test inhibitor efficacy via reverse-transcriptase PCR .

Q. How can metabolomic profiling improve the identification of bioactive dihydroxybenzamide derivatives?

  • Methodology :

  • Dereplication : Combine HRMS with databases (e.g., AntiBase, DNP) to exclude known compounds. Focus on resonances indicative of amide NH (δ 7–8 ppm) and phenolic OH (δ 10–12 ppm) .
  • Bioassay-Guided Fractionation : Use anti-trypanosomal or cytotoxicity assays to prioritize fractions before structural elucidation .

Q. What experimental designs integrate in vitro and in vivo data for translational studies?

  • Methodology :

  • Pharmacokinetic Studies : Measure plasma stability and bioavailability in rodent models. Use microsomal assays to predict hepatic clearance .
  • Toxicity Screening : Reference EPA DSSTox and NTP databases to assess acute toxicity (e.g., LD₅₀) and prioritize compounds with >100 μM safety margins .

Methodological Best Practices

  • Data Reproducibility : Adhere to OECD SIDS guidelines for physicochemical property reporting (e.g., solubility, logD) .
  • Ethical Compliance : Obtain approvals for bioassays involving human-derived proteins (e.g., LEDGF/p75) per WHO and FDA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.